N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDQNBMLSAIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The furan and thiadiazole rings are then coupled using appropriate linking agents under controlled conditions.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the intermediate compound with phenyl isocyanate to introduce the phenylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- Furan moiety : A five-membered aromatic ring with a single oxygen atom.
- Thiadiazole derivative : A heterocyclic compound containing sulfur and nitrogen.
- Acetamide group : Contributing to its reactivity and biological interactions.
Anticancer Activity
N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has shown promising results in anticancer studies. Its derivatives have demonstrated cytotoxic effects against various cancer cell lines, particularly breast and colon cancers. The phenylcarbamoyl group enhances its interaction with biological targets, potentially leading to effective tumor growth inhibition .
Case Studies:
- Cytotoxicity Assays : Studies have indicated that compounds similar to this compound exhibit significant growth inhibition percentages (PGIs) against multiple cancer cell lines:
Molecular Docking Studies
Molecular docking studies reveal that this compound can effectively bind to enzymes involved in cancer progression, such as focal adhesion kinase (FAK). This suggests its potential as a therapeutic agent targeting specific pathways in cancer cells .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenylcarbamoyl group can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous molecules sharing key structural motifs: 1,3,4-thiadiazole/oxadiazole cores , sulfanyl acetamide linkages , and aromatic substituents .
Structural and Functional Analogues
Key Comparative Insights
- 1,3,4-Oxadiazole analogs (e.g., ) show superior antimicrobial activity, attributed to improved solubility and membrane permeability from oxygen’s electronegativity .
- Substituent Effects: Phenylcarbamoyl amino group (target compound) may enhance target specificity for kinase or protease inhibition, similar to phenylcarbamoyl-modified anticancer agents . Chlorophenyl or benzylsulfanyl groups (e.g., ) increase lipophilicity, improving bioavailability but raising cytotoxicity risks .
Biological Activity :
- The furan-2-ylmethyl group in the target compound and correlates with anti-inflammatory effects, likely via cyclooxygenase (COX) inhibition, as seen in furan-based NSAID analogs .
- Sulfanyl acetamide linkages universally contribute to thiol-mediated redox modulation, critical in free radical scavenging (e.g., ).
Toxicity and Selectivity
- Compounds with bulky aromatic substituents (e.g., 6g, 6j in ) exhibit higher cytotoxicity, likely due to non-specific protein binding.
- Low-toxicity profiles in oxadiazole derivatives (e.g., ) suggest better therapeutic windows for antimicrobial applications compared to thiadiazoles.
Biological Activity
N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety linked to an acetamide group and a thiadiazole ring that includes a phenylcarbamoyl amino substituent. This unique combination enhances its biological activity profile compared to other derivatives lacking this dual functionality.
Molecular Formula
- Molecular Weight : 377.4 g/mol
- Chemical Formula : C18H18N4O2S
Anticancer Properties
Research indicates that derivatives of thiadiazoles, such as this compound, exhibit significant cytotoxic effects against various cancer cell lines. The presence of the phenylcarbamoyl group enhances interaction with biological targets, potentially leading to effective tumor growth inhibition.
Key Findings:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown effectiveness against breast and colon cancer cell lines.
- Specific studies reported IC50 values indicating the concentration required to inhibit 50% of cell viability. For instance, some derivatives have demonstrated IC50 values as low as 4.27 µg/mL against SK-MEL-2 melanoma cells .
-
Mechanism of Action :
- Molecular docking studies suggest that this compound can effectively bind to enzymes involved in cancer progression, such as focal adhesion kinase (FAK), indicating its potential as an inhibitor.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Similar thiadiazole core | Anticancer activity against multiple cell lines |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amides | Thiadiazole linked to various substituents | Active against prostate and colon cancer |
| 5-(phenylcarbamoyl)-1,3,4-thiadiazoles | Similar carbamoyl substitution | Exhibits significant anticancer properties |
Case Studies
Several studies have been conducted to evaluate the anticancer efficacy of thiadiazole derivatives:
- Alam et al. (2011) : This study synthesized and evaluated a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles against various human cancer cell lines (A549 for lung cancer and HCT15 for colon cancer), demonstrating significant growth inhibition across all tested lines .
- Aliabadi (2013) : Investigated the anticancer activity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide against breast cancer (MDA) and glioblastoma (U87), revealing IC50 values lower than those of standard treatments like Imatinib .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting 2-alkylsulfanyl-1,3,4-thiadiazol-5-yl amine derivatives with phenyl acetyl chloride in dry benzene with triethylamine (EtN) as a base at 0°C, followed by 24-hour stirring and recrystallization (e.g., yields up to 75% reported) .
- Route 2 : Ultrasonication-assisted coupling of heteroaryl amines with sulfonamide intermediates in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, which reduces reaction time and improves regioselectivity .
Key Considerations : Solvent purity, reaction temperature, and stoichiometric ratios significantly impact yield and product stability.
Basic: What analytical techniques are critical for structural characterization?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in thiadiazole cores) .
Advanced: How do structural modifications influence anti-exudative activity?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO) at the phenyl ring enhances anti-exudative activity by increasing electrophilicity and binding affinity to inflammatory targets .
- Thiadiazole Core : Replacing sulfur with oxygen in the thiadiazole ring reduces activity, highlighting the importance of sulfur’s electron-withdrawing properties .
- Methodological Insight : Use comparative SAR studies with derivatives (e.g., 3.1–3.21 in ) to correlate substituent position/type with IC values in edema models.
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay Variability : Standardize in vitro models (e.g., LPS-induced macrophage inflammation vs. carrageenan-induced paw edema) to minimize protocol-driven discrepancies .
- Purity Checks : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products affecting results .
- Computational Validation : Use molecular docking to verify binding mode consistency across homologs (e.g., interactions with COX-2 or NF-κB pathways) .
Basic: What biological activities have been explored for this compound?
Answer:
- Anti-inflammatory : Inhibition of prostaglandin E (PGE) in exudative models (e.g., 40–60% reduction at 50 mg/kg doses) .
- Antimicrobial : Moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) via disruption of membrane integrity .
- Anticancer : Apoptosis induction in colorectal cancer cells (IC ~25 µM) through caspase-3 activation .
Advanced: What computational strategies optimize its pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4) and blood-brain barrier permeability to prioritize derivatives with favorable bioavailability .
- Docking Simulations : Identify key residues in target proteins (e.g., COX-2’s Tyr385) for hydrogen bonding or π-π stacking with the thiadiazole ring .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to predict in vivo efficacy .
Basic: What solvent systems are recommended for in vitro assays?
Answer:
- Polar Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
- Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.4) for solubility-challenged derivatives, supplemented with 0.1% Tween-80 .
Advanced: How is crystallographic data utilized to refine synthesis protocols?
Answer:
- Packing Analysis : X-ray structures reveal intermolecular forces (e.g., S···O interactions) guiding recrystallization solvent selection (e.g., ethanol/water mixtures for high-purity crystals) .
- Conformational Rigidity : Planar thiadiazole cores favor π-stacking in solid state, informing strategies to reduce polymorphism during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
